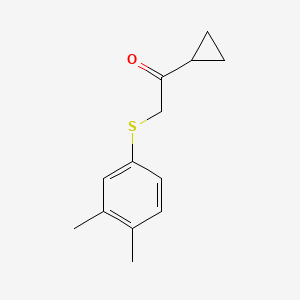
1-Cyclopropyl-2-((3,4-dimethylphenyl)thio)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2-((3,4-dimethylphenyl)thio)ethan-1-one is an organic compound with the molecular formula C13H16OS It is characterized by a cyclopropyl group attached to an ethanone backbone, which is further substituted with a 3,4-dimethylphenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2-((3,4-dimethylphenyl)thio)ethan-1-one typically involves the reaction of cyclopropyl ketone with 3,4-dimethylphenylthiol under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the thiol, followed by nucleophilic substitution on the ketone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-2-((3,4-dimethylphenyl)thio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Sulfoxides and sulfones: From oxidation reactions
Alcohols: From reduction reactions
Substituted ethanones: From nucleophilic substitution reactions
Scientific Research Applications
1-Cyclopropyl-2-((3,4-dimethylphenyl)thio)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-((3,4-dimethylphenyl)thio)ethan-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one
- 1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethan-1-one
- 1-Cyclopropyl-2-(3,4-dichlorophenyl)ethan-1-one
Uniqueness
1-Cyclopropyl-2-((3,4-dimethylphenyl)thio)ethan-1-one is unique due to the presence of the 3,4-dimethylphenylthio group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H16OS |
|---|---|
Molecular Weight |
220.33 g/mol |
IUPAC Name |
1-cyclopropyl-2-(3,4-dimethylphenyl)sulfanylethanone |
InChI |
InChI=1S/C13H16OS/c1-9-3-6-12(7-10(9)2)15-8-13(14)11-4-5-11/h3,6-7,11H,4-5,8H2,1-2H3 |
InChI Key |
NMESPLKHEMHRIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)SCC(=O)C2CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3-thiadiazole](/img/structure/B13649291.png)
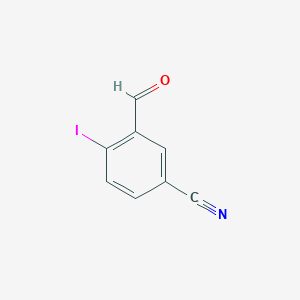
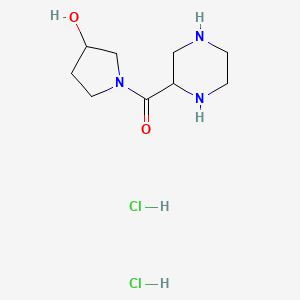
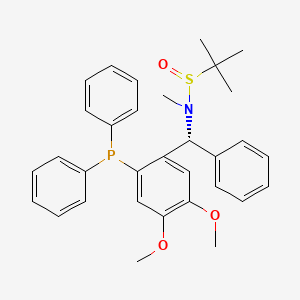
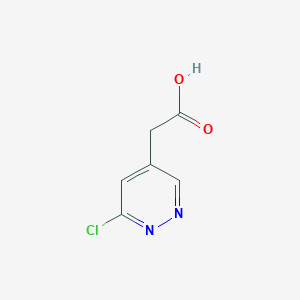
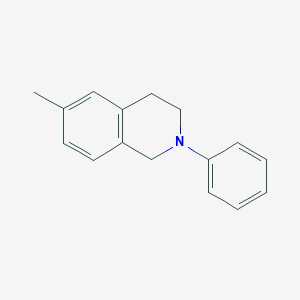
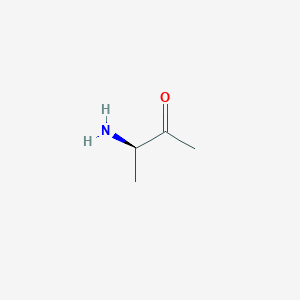
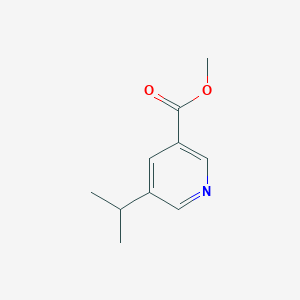

![7-Methylbenzo[d]isothiazol-3-amine](/img/structure/B13649338.png)
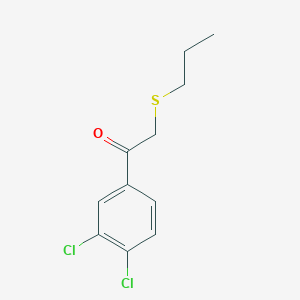
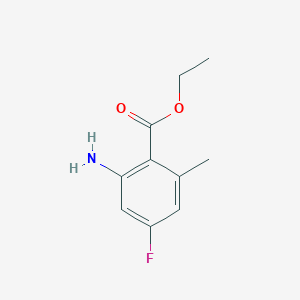
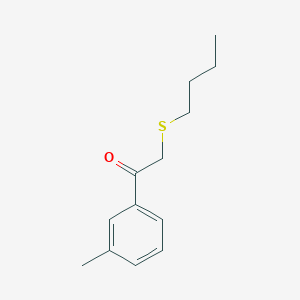
![4,6-Dimethyl-[1,1'-biphenyl]-2,5-dione](/img/structure/B13649354.png)
